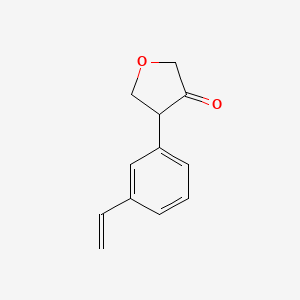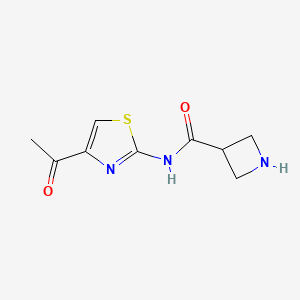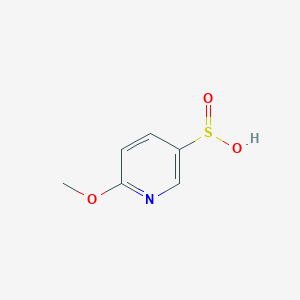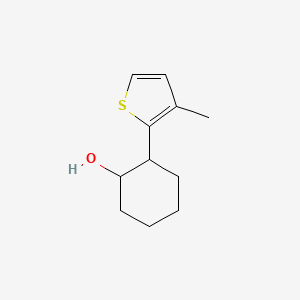
2-(3-Methylthiophen-2-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylthiophen-2-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C11H16OS and a molecular weight of 196.31 g/mol . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylthiophen-2-yl)cyclohexan-1-ol typically involves the reaction of 3-methylthiophene with cyclohexanone under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
2-(3-Methylthiophen-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the thiophene ring .
科学的研究の応用
2-(3-Methylthiophen-2-yl)cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(3-Methylthiophen-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .
類似化合物との比較
Similar Compounds
2-(3-Methylthiophen-2-yl)ethan-1-ol: A similar compound with a shorter carbon chain.
3-(3-Methylthiophen-2-yl)propanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
2-(3-Methylthiophen-2-yl)cyclohexanone: An oxidized form of the compound.
Uniqueness
2-(3-Methylthiophen-2-yl)cyclohexan-1-ol is unique due to its specific combination of a thiophene ring and a cyclohexanol moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C11H16OS |
|---|---|
分子量 |
196.31 g/mol |
IUPAC名 |
2-(3-methylthiophen-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H16OS/c1-8-6-7-13-11(8)9-4-2-3-5-10(9)12/h6-7,9-10,12H,2-5H2,1H3 |
InChIキー |
WRXYMYKGZIQRGE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C2CCCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B13247187.png)
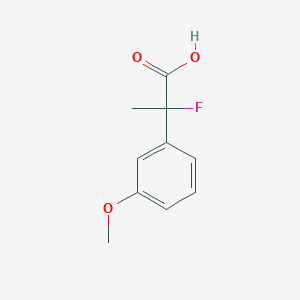
![6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13247204.png)
![3-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B13247206.png)
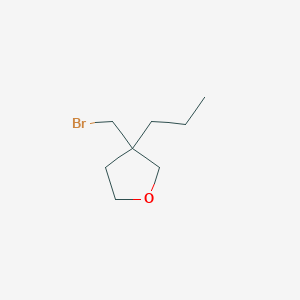
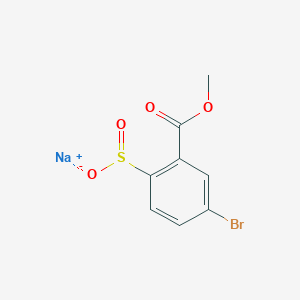
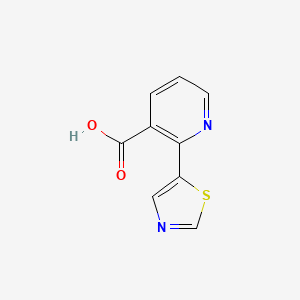
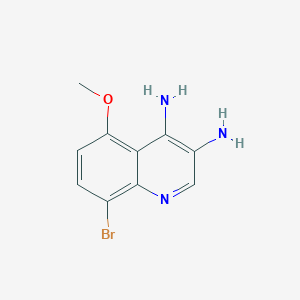

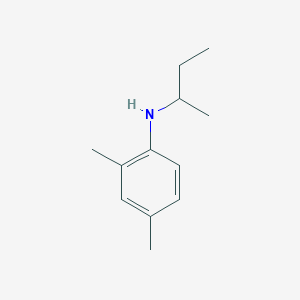
![1-[1-(Aminomethyl)-4-methylcyclohexyl]propan-1-ol](/img/structure/B13247240.png)
